

Comparative Toxicogenomics of N-Nitroso Lisinopril Exposure: A Guide for Researchers

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Compound of Interest

Compound Name: *N-Nitroso Lisinopril*

Cat. No.: *B8821601*

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A comprehensive review of the available toxicological data for **N-Nitroso Lisinopril**, contextualized with findings on related N-nitroso compounds and the parent drug, lisinopril. This guide addresses the current understanding of the genotoxic potential and regulatory status of this specific nitrosamine impurity.

Executive Summary

N-Nitroso Lisinopril is a nitrosamine impurity that can form during the synthesis, storage, or formulation of the widely prescribed antihypertensive drug, lisinopril.^{[1][2]} The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory agencies and manufacturers due to the potential carcinogenic risk associated with this class of compounds.^{[1][3][4]} However, a comprehensive toxicogenomic profile for **N-Nitroso Lisinopril**, detailing its effects on global gene, protein, and metabolite expression, is not currently available in published literature.

This guide synthesizes the existing data on **N-Nitroso Lisinopril**, primarily from regulatory assessments and comparative studies with other N-nitroso-ACE inhibitors. While direct toxicogenomic studies are lacking, a weight of evidence approach, including structure-activity relationship (SAR) analysis and in vitro and in vivo genotoxicity data from related compounds, provides insights into its potential biological activity.

Recent assessments by regulatory bodies have led to the reclassification of **N-Nitroso Lisinopril**. Notably, the European Medicines Agency (EMA) has categorized **N-Nitroso Lisinopril** as a Non-Mutagenic Impurity (NMI).^{[5][6]} The U.S. Food and Drug Administration

(FDA) has established an Acceptable Intake (AI) limit for **N-Nitroso Lisinopril** based on a carcinogenic potency categorization approach.[7][8]

This guide will provide a comparative analysis based on the available data for N-nitroso ACE inhibitors, a general overview of N-nitrosamine toxicology, and relevant pharmacogenomic data for the parent drug, lisinopril.

Comparative Genotoxicity of N-Nitroso ACE Inhibitors

Direct experimental data on the genotoxicity of **N-Nitroso Lisinopril** is scarce. However, studies on structurally related N-nitroso impurities of other ACE inhibitors, such as N-nitroso ramipril and N-nitroso quinapril, have shown no genotoxic potential in a range of assays.[9][10][11] These findings are attributed to the steric hindrance around the N-nitrosamine moiety, which is believed to inhibit the metabolic activation required for genotoxicity.[12]

Table 1: Summary of Genotoxicity Data for N-Nitroso ACE Inhibitors

Compound	Assay	System	Results	Reference
N-Nitroso Ramipril	In vivo liver comet assay	Mouse	Non-genotoxic	[9][10][11]
In vivo Big Blue® mutation assay	Mouse	Non-mutagenic	[9][10][11]	
In vivo duplex sequencing assay	Mouse	Non-mutagenic	[9][10][11]	
N-Nitroso Quinapril	In vivo liver comet assay	Mouse	Non-genotoxic	[9][10][11]
In vivo Big Blue® mutation assay	Mouse	Non-mutagenic	[9][10][11]	
In vivo duplex sequencing assay	Mouse	Non-mutagenic	[9][10][11]	
N-Nitroso Lisinopril	Regulatory Assessment (based on read- across)	EMA	Classified as Non-Mutagenic Impurity (NMI)	[5][6]

Regulatory Landscape and Acceptable Intake

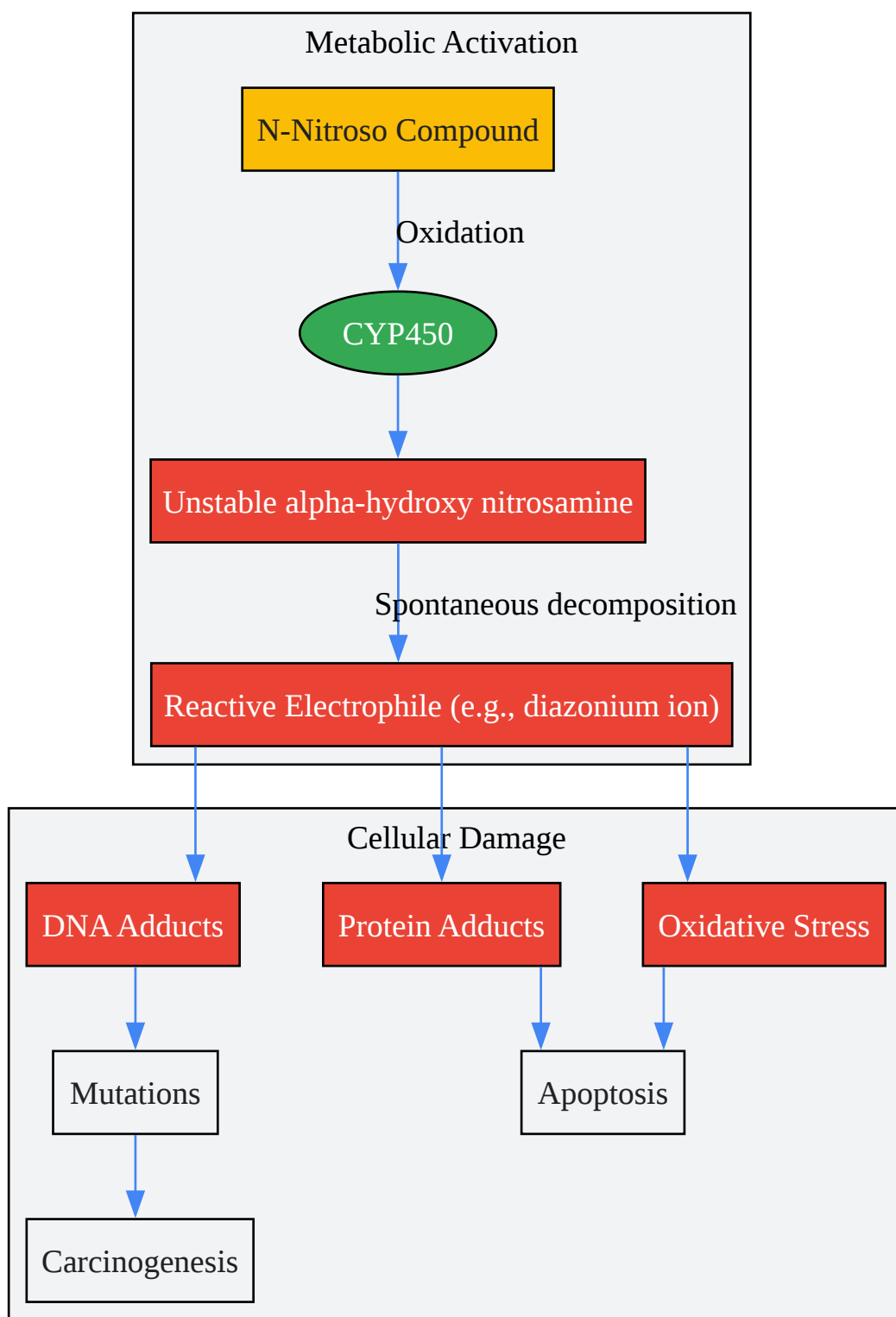
The concern over nitrosamine impurities has led to stringent regulatory guidance. For **N-Nitroso Lisinopril**, the following limits have been established:

Table 2: Regulatory Acceptable Intake (AI) for **N-Nitroso Lisinopril**

Regulatory Body	Acceptable Intake (AI) Limit	Basis for Limit	Reference
US FDA	1500 ng/day	Carcinogenic Potency Categorization Approach (CPCA), Potency Category 5	[7][8]
EMA	N/A (Classified as NMI)	Limits derived using structure-activity-relationship and physicochemical features of N-nitroso-lisinopril, N-nitroso-quinapril and N-nitroso-quinaprilate	[6]

General Toxicogenomic Mechanisms of N-Nitroso Compounds

While specific data for **N-Nitroso Lisinopril** is unavailable, the general mechanism of toxicity for many N-nitroso compounds involves metabolic activation by cytochrome P450 enzymes. This process can lead to the formation of highly reactive electrophilic intermediates that can alkylate DNA and other macromolecules, leading to mutations and cellular damage.





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